molecular formula C5H4BrNO2S B579958 2-Bromo-5-methylthiazole-4-carboxylic acid CAS No. 1194374-25-8

2-Bromo-5-methylthiazole-4-carboxylic acid

Cat. No. B579958
M. Wt: 222.056
InChI Key: XSZIUHFDUUSYKH-UHFFFAOYSA-N
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Description

2-Bromo-5-methylthiazole-4-carboxylic acid is a chemical compound with the empirical formula C5H4BrNO2S . It is a derivative of 4-Thiazolecarboxylic Acid and is used in the synthesis of novel benzimidazole analogs as highly potent hypoxia inducible factor-1α inhibitors that show comparable potency in inhibition of human breast cancer cells .


Molecular Structure Analysis

The molecular weight of 2-Bromo-5-methylthiazole-4-carboxylic acid is 222.06 . The SMILES string representation of the molecule is CC1=C(C(O)=O)N=C(S1)Br .


Physical And Chemical Properties Analysis

2-Bromo-5-methylthiazole-4-carboxylic acid is a solid substance . Its melting point is 158 °C (dec.) . The compound has a density of 1.9±0.1 g/cm3 .

Scientific Research Applications

“2-Bromo-5-methylthiazole-4-carboxylic acid” is a derivative of 4-Thiazolecarboxylic Acid . It’s used in the synthesis of novel benzimidazole analogs as highly potent hypoxia inducible factor-1α inhibitors . These inhibitors show comparable potency in the inhibition of human breast cancer cells .

  • Proteomics Research : 2-Bromo-5-methylthiazole is a brominated thiazole compound used for proteomics research .

  • Synthesis of Benzimidazole Analogs : This compound is used in the synthesis of novel benzimidazole analogs as highly potent hypoxia inducible factor-1α inhibitors . These inhibitors show comparable potency in the inhibition of human breast cancer cells .

  • Anti-proliferative Effects : A series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, which could potentially be synthesized from 2-Bromo-5-methylthiazole-4-carboxylic acid, showed good anti-proliferative effects on human K563 leukemia cells .

  • Proteomics Research : 2-Bromo-5-methylthiazole is a brominated thiazole compound used for proteomics research .

  • Synthesis of Benzimidazole Analogs : This compound is used in the synthesis of novel benzimidazole analogs as highly potent hypoxia inducible factor-1α inhibitors . These inhibitors show comparable potency in the inhibition of human breast cancer cells .

  • Anti-proliferative Effects : A series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, which could potentially be synthesized from 2-Bromo-5-methylthiazole-4-carboxylic acid, showed good anti-proliferative effects on human K563 leukemia cells .

  • Molecular Simulations : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations with this compound .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral . It has the hazard statement H302, indicating that it is harmful if swallowed . It also has the hazard statement H317, indicating that it may cause an allergic skin reaction .

properties

IUPAC Name

2-bromo-5-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S/c1-2-3(4(8)9)7-5(6)10-2/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZIUHFDUUSYKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70703293
Record name 2-Bromo-5-methyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methylthiazole-4-carboxylic acid

CAS RN

1194374-25-8
Record name 2-Bromo-5-methyl-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194374-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-methyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-methyl-1,3-thiazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Citations

For This Compound
1
Citations
K Adhikari, IW Lo, CL Chen, YL Wang, KH Lin… - Biomolecules, 2020 - mdpi.com
Plant type III polyketide synthases produce diverse bioactive molecules with a great medicinal significance to human diseases. Here, we demonstrated versatility of a stilbene synthase (…
Number of citations: 6 www.mdpi.com

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